Product packaging for s-Triazolo(3,4-b)benzothiazole-3-thiol(Cat. No.:CAS No. 6957-85-3)

s-Triazolo(3,4-b)benzothiazole-3-thiol

Cat. No.: B1298561
CAS No.: 6957-85-3
M. Wt: 207.3 g/mol
InChI Key: QTXZICUYCJDYLP-UHFFFAOYSA-N
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Description

s-Triazolo(3,4-b)benzothiazole-3-thiol is a nitrogen- and sulfur-containing heterocyclic compound that serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry. Its fused triazolo-benzothiazole structure is a source of significant research interest for the development of novel therapeutic agents. The compound's structure has been confirmed through various analytical techniques, including elemental analysis, IR, NMR, and mass spectroscopy . Researchers utilize this compound to synthesize novel derivatives, such as Mannich bases, which are frequently explored for their biological potential . The broader [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a new, versatile inhibitor chemotype. Studies have shown that this scaffold can act as a nicotinamide mimetic, effectively competing for the binding pockets of important human enzyme targets like poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS) . These enzymes are involved in critical cellular processes such as DNA repair and signal transduction, making them prominent targets in oncology research. Inhibitors based on this scaffold have demonstrated potency in the nanomolar range against various PARP enzymes, including some of the most potent PARP10 inhibitors reported to date, and have shown favorable cellular engagement and ADME properties in preclinical studies . Beyond oncology, related triazolothiadiazole and triazolothiadiazine analogs, which share structural similarities, exhibit a wide spectrum of pharmacological activities. These include significant antimicrobial , antifungal , and anti-inflammatory effects . For instance, some closely related derivatives have been identified as potent urease inhibitors and have shown promising activity against various human cancer cell lines in vitro . This product is intended for research and development purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3S2 B1298561 s-Triazolo(3,4-b)benzothiazole-3-thiol CAS No. 6957-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5N3S2/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXZICUYCJDYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=S)NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219836
Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
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Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-85-3
Record name 1,2,4-Triazolo[3,4-b]benzothiazole-3(2H)-thione
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Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
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Record name 6957-85-3
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Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
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Synthetic Methodologies and Chemical Transformations of S Triazolo 3,4 B Benzothiazole 3 Thiol and Its Derivatives

Classical Synthetic Routes to s-Triazolo(3,4-b)benzothiazole-3-thiol

The construction of the this compound framework can be achieved through several established synthetic protocols. These methods often involve the cyclization of appropriately substituted benzothiazole (B30560) precursors.

Reaction of 2-Hydrazinobenzothiazole (B1674376) with Carbon Disulfide

A foundational and widely employed method for the synthesis of this compound involves the reaction of 2-hydrazinobenzothiazole with carbon disulfide. This reaction proceeds via a cyclocondensation mechanism. The 2-hydrazinobenzothiazole, which can be prepared from the hydrazinolysis of benzothiazole-2-thiol, serves as the key precursor. derpharmachemica.com The reaction with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695), leads to the formation of the triazole ring fused to the benzothiazole core. The product, this compound, exists in a tautomeric equilibrium with its thione form, 2H- derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netnih.govbenzothiazole-1-thione.

Table 1: Synthesis of this compound via 2-Hydrazinobenzothiazole and Carbon Disulfide

Starting MaterialReagentSolventReaction ConditionsProductYield (%)
2-HydrazinobenzothiazoleCarbon Disulfide/Potassium HydroxideEthanolRefluxThis compoundNot specified

Photochemical Synthesis of s-Triazolo[3,4-b]benzothiazoles

Photochemical methods offer an alternative route to the s-triazolo[3,4-b]benzothiazole scaffold. A general approach involves the irradiation of 4,5-disubstituted 1,2,4-triazole-3-thiones. researchgate.netresearchgate.net Specifically, the photocyclization of 4-(2'-haloaryl)-5-aryl-s-triazole-3-thiones can furnish s-triazolo[3,4-b]benzothiazoles in yields ranging from 30% to 60%. The mechanism of this reaction is proposed to proceed via an intramolecular electron transfer. researchgate.net This method provides a pathway to derivatives of the parent compound with various substituents on the triazole and benzothiazole rings.

Table 2: Examples of Photochemical Synthesis of s-Triazolo[3,4-b]benzothiazole Derivatives

Starting MaterialIrradiation ConditionsProductYield (%)Reference
4-(2'-haloaryl)-5-aryl-s-triazole-3-thioneNot specifiedSubstituted s-triazolo[3,4-b]benzothiazole30-60 researchgate.net

Rearrangement Reactions in s-Triazolo[3,4-b]benzothiazole-3-thiol Synthesis

While less common for the direct synthesis of the parent this compound, rearrangement reactions are a known phenomenon in the chemistry of fused triazole systems. For instance, the Smiles rearrangement has been observed in the synthesis of pyrimido[4,5-e] derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b] derpharmachemica.comresearchgate.netnih.govthiadiazine derivatives, which are structurally related. In these cases, an intermediate heteroaryl thioether undergoes an intramolecular nucleophilic aromatic substitution, leading to the rearranged fused heterocyclic system. The direct application of such rearrangements for the primary synthesis of this compound is not extensively documented, suggesting it is a less conventional route.

Derivatization Strategies at the Thiol Moiety and Ring Nitrogen Atoms

The presence of a reactive thiol group and nucleophilic nitrogen atoms in the triazole ring of this compound allows for a variety of chemical modifications. These derivatization strategies are crucial for tuning the molecule's physicochemical and biological properties.

S-Alkylation and Acylation Reactions

The thiol group in this compound is readily susceptible to electrophilic attack, making S-alkylation and S-acylation common derivatization techniques.

S-Alkylation: The reaction with alkyl halides, such as methyl iodide or p-chlorobenzyl chloride, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF), leads to the formation of the corresponding S-alkylated derivatives.

S-Acylation: Similarly, the thiol group can be acylated using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the sulfur atom, forming a thioester linkage. These reactions are typically carried out in the presence of a base to facilitate the formation of the thiolate anion, which is a more potent nucleophile.

Table 3: Examples of S-Alkylation and S-Acylation of this compound Derivatives

SubstrateReagentBase/SolventProductReference
6-methyl- derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole-3-thiolMethyl IodideK2CO3 / DMF3-(Methylthio)-6-methyl- derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole
6-methyl- derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole-3-thiolp-chlorobenzyl chlorideEthanol3-((4-Chlorobenzyl)thio)-6-methyl- derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole

Formation of Thiadiazine and Thiadiazepine Fused Systems

The synthesis of fused thiadiazine and thiadiazepine systems generally involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with bifunctional electrophiles. These precursors, which can be cyclized to form the benzothiazole ring, are the common starting points for building these more complex heterocyclic systems.

For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-halo ketones or phenacyl bromides is a well-established method for the synthesis of derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b] derpharmachemica.comresearchgate.netnih.govthiadiazines. nih.gov Similarly, reaction with α,β-unsaturated ketones can lead to the formation of derpharmachemica.comresearchgate.netresearchgate.nettriazolo[3,4-b] derpharmachemica.comresearchgate.netnih.govthiadiazepines.

While the direct use of this compound as a precursor for the annulation of an additional thiadiazine or thiadiazepine ring is not the most commonly cited pathway, the inherent reactivity of the triazole and thiol functionalities suggests potential for such transformations under specific conditions. However, the more prevalent synthetic strategy involves building the fused systems from the more flexible 4-amino-3-mercapto-1,2,4-triazole precursors before the final benzothiazole ring formation.

Table 4: General Synthesis of Triazolo-Thiadiazines and -Thiadiazepines from Triazole Precursors

Triazole PrecursorBifunctional ElectrophileFused System
4-Amino-3-mercapto-1,2,4-triazoleα-Halo Ketone derpharmachemica.comresearchgate.netresearchgate.netTriazolo[3,4-b] derpharmachemica.comresearchgate.netnih.govthiadiazine
4-Amino-3-mercapto-1,2,4-triazoleα,β-Unsaturated Ketone derpharmachemica.comresearchgate.netresearchgate.netTriazolo[3,4-b] derpharmachemica.comresearchgate.netnih.govthiadiazepine

Modifications via Acyclic and Cyclic Intermediates

The functionalization of the s-Triazolo(3,4-b)benzothiazole core often proceeds through the strategic use of acyclic and cyclic intermediates, allowing for the introduction of diverse substituents. A key precursor for these modifications is 3-hydrazino-1,2,4-triazolo(3,4-b)benzothiazole, which serves as a versatile building block.

Reactions with this hydrazino derivative can lead to a variety of acyclic intermediates that can be further transformed. For instance, treatment with reagents like methyl chloroformate, acetic anhydride, and benzoyl chloride yields N-substituted hydrazino derivatives. researchgate.net These reactions introduce acyl and carbomethoxy groups, modifying the electronic and steric properties of the molecule. Another important reaction is the condensation of the hydrazino precursor with β-ketoesters such as ethyl acetoacetate (B1235776) or dicarbonyl compounds like acetylacetone. These condensations result in the formation of new heterocyclic rings, such as pyrazoles and pyrazolones, attached to the triazolobenzothiazole scaffold. researchgate.net

The thiol group in this compound itself provides a reactive handle for modifications. S-alkylation, for example, is a common strategy to introduce various side chains. Reaction of the corresponding thione tautomer with methyl iodide or p-chlorobenzyl chloride in the presence of a base like potassium carbonate leads to the formation of S-alkylated products. nih.govbiorxiv.org These reactions proceed through a thiolate anion intermediate.

Furthermore, reactions that form cyclic intermediates are crucial for constructing more complex fused-ring systems. The reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-halocarbonyl compounds, such as phenacyl bromides, leads to the formation of researchgate.netnih.govderpharmachemica.comtriazolo[3,4-b] researchgate.netderpharmachemica.comacs.orgthiadiazine derivatives. nih.gov This transformation occurs via an initial S-alkylation followed by an intramolecular cyclization.

PrecursorReagent(s)Intermediate TypeFinal ProductReference
3-Hydrazino-1,2,4-triazolo(3,4-b)benzothiazoleAcetic AnhydrideAcyclic3-(1,2-diacetyl)hydrazino derivative researchgate.net
3-Hydrazino-1,2,4-triazolo(3,4-b)benzothiazoleEthyl AcetoacetateAcyclic (initial adduct)1-[3'-(1,2,4)-triazolo(3,4-b)benzothiazolyl]-3-ethoxy-5-methyl pyrazole (B372694) researchgate.net
s-Triazolo(3,4-b)benzothiazole-3-thioneMethyl Iodide / K₂CO₃Acyclic (thiolate anion)3-(Methylthio)- researchgate.netnih.govderpharmachemica.comtriazolo[3,4-b]benzothiazole nih.gov
4-Amino-5-substituted-1,2,4-triazole-3-thiolAromatic Aldehydes, Phenacyl BromidesCyclic ( researchgate.netnih.govderpharmachemica.comtriazolo[3,4-b]thiadiazine)Substituted researchgate.netnih.govderpharmachemica.comtriazolo[3,4-b]thiadiazines nih.gov

Mechanistic Investigations of this compound Synthesis and Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of new derivatives. The synthesis and transformation of this compound involve several intriguing mechanistic pathways.

Intramolecular Electron Transfer Mechanisms in Photocyclization

Photocyclization reactions represent a powerful tool in heterocyclic synthesis, often proceeding through radical or radical ion intermediates generated by photoinduced electron transfer (PET). researchgate.net In the context of forming complex heterocyclic systems related to triazolobenzothiazoles, intramolecular electron transfer is a plausible key mechanistic step.

The general mechanism for such a process involves the excitation of a chromophore within the molecule by light, promoting it to an excited state. nih.gov If the molecule contains both an electron-donating and an electron-accepting moiety, the excited state can relax through the transfer of an electron from the donor to the acceptor, creating a charge-separated radical ion pair. researchgate.net This highly reactive intermediate can then undergo bond formation (cyclization) to form a new ring system. For precursors to the triazolobenzothiazole system, a suitably substituted benzothiazole or triazole could act as the photosensitized unit, initiating an electron transfer cascade that culminates in the intramolecular cyclization and formation of the fused tricyclic structure.

Sulfur Extrusion and Oxygen Introduction Reactions

Chemical transformations involving the removal of sulfur or the introduction of oxygen can significantly alter the structure and properties of the s-Triazolo(3,4-b)benzothiazole core. Sulfur extrusion from related sulfur-containing heterocycles, such as 1,3,4-thiadiazines, has been shown to be a viable method for synthesizing pyrazole derivatives. researchgate.net This type of reaction typically involves thermal or photochemical conditions that promote the cleavage of C-S bonds and the release of elemental sulfur, leading to a ring contraction or rearrangement.

Conversely, the introduction of oxygen to form an oxo- or ono-derivative is also a key transformation. For instance, the synthesis of researchgate.netnih.govderpharmachemica.comtriazolo[3,4-b]benzothiazol-3-one can be achieved by treating a 2-hydrazinobenzothiazole intermediate with urea (B33335) at high temperatures. nih.gov This reaction effectively replaces the sulfur atom of a thiourea (B124793) or related intermediate with an oxygen atom, demonstrating a pathway for introducing a carbonyl group into the heterocyclic system.

Anion-Mediated Synthesis Pathways

Many synthetic routes leading to s-Triazolo(3,4-b)benzothiazole and its derivatives rely on the formation of anionic intermediates. A notable example is a modern synthetic protocol that utilizes the intramolecular C-H bond functionalization of a disulfide intermediate. mdpi.com In this pathway, a key step involves the deprotonation of a triazole C-H bond, generating a carbanion. This potent nucleophile then attacks the sulfur atom of the disulfide bridge, triggering an intramolecular ring closure to form the final tricyclic product. mdpi.com

The generation of a thiolate anion is another common anion-mediated process. The thione tautomer of this compound can be deprotonated by a base, such as potassium carbonate, to form a nucleophilic thiolate. This anion readily reacts with electrophiles, such as alkyl halides, in S-alkylation reactions to yield 3-(alkylthio) derivatives. nih.govbiorxiv.org This pathway is a cornerstone for the functionalization of the thiol group.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for the synthesis of benzothiazoles and related heterocyclic systems. bohrium.commdpi.com These green approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Key strategies include the use of eco-friendly solvents like water or ethanol, the application of reusable catalysts, and the utilization of energy sources like microwave and ultrasound irradiation. researchgate.net For example, the condensation of 2-aminobenzenethiol with aldehydes, a crucial step in forming the benzothiazole core, can be catalyzed by commercial laccases or heterogeneous catalysts like SnP₂O₇, which can be recovered and reused. mdpi.com Ultrasound irradiation has been employed to accelerate one-pot reactions, leading to the synthesis of fused benzothiazolo[3,2-a]pyrimidine analogues in ethanol with ammonium (B1175870) acetate (B1210297) as a catalyst. bohrium.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, drastically reducing reaction times and often improving yields for the synthesis of related triazolothiadiazine systems. mdpi.com Solvent-free "neat" reactions, such as heating a hydrazine (B178648) intermediate with urea to its fusion temperature, also represent a green alternative by eliminating the need for solvents altogether. nih.gov

Green Chemistry TechniqueReaction TypeAdvantagesReference
Ultrasound IrradiationOne-pot condensationShorter reaction times, high efficiency, use of ethanol as a solvent bohrium.com
Heterogeneous Catalysis (e.g., SnP₂O₇)Condensation of 2-aminothiophenolHigh yields, very short reaction times, catalyst is reusable mdpi.com
Microwave IrradiationSynthesis of triazolothiadiazinesDrastic reduction in reaction time (minutes vs. hours), improved yields mdpi.com
Solvent-Free ReactionCondensation with ureaEliminates solvent waste, operational simplicity nih.gov
Biocatalysis (e.g., Laccase)Condensation of 2-aminothiophenolEnvironmentally benign catalyst, mild reaction conditions mdpi.com

Structure Activity Relationship Sar and Drug Design Principles for S Triazolo 3,4 B Benzothiazole 3 Thiol Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of s-Triazolo(3,4-b)benzothiazole-3-thiol analogs is intricately linked to the nature and position of various substituents on the core heterocyclic structure. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Substituents on the benzene portion of the benzothiazole (B30560) ring system play a critical role in modulating the biological activity of s-Triazolo(3,4-b)benzothiazole analogs. The position and electronic properties of these substituents can significantly impact the compound's interaction with biological targets.

Research into the dntb.gov.uarjptonline.orgresearchgate.nettriazolo[3,4-b]benzothiazole (TBT) scaffold as inhibitors of poly(ADP-ribose) polymerases (PARPs) has revealed that small alkyl groups and halogens on the benzene ring influence potency. For instance, the addition of a methyl group can enhance potency against several PARP enzymes. Conversely, the removal of a methyl group from certain analogs leads to a reduction in potency, particularly against mono-ADP-ribosyltransferases (mono-ARTs) like PARP10 and PARP15, suggesting that a hydrophobic substituent is important for activity against these enzymes. The specific placement of the methyl group, for example at the C-6 position, can increase potency against PARP2 and tankyrase-2 (TNKS2) nih.gov.

The introduction of electron-donating groups, such as methoxy groups, has also been explored. For example, analogs with a 5,8-dimethoxy substitution pattern have been synthesized and evaluated, contributing to the understanding of how electron density in the benzothiazole ring affects activity nih.gov. In a broader context of benzothiazole derivatives, substitutions at the C-2 and C-6 positions are often cited as being crucial for a variety of biological activities benthamscience.com. For antimicrobial applications, electron-donating groups in the para-position of a phenyl ring attached to the benzothiazole system are considered a key structural feature for higher activity dntb.gov.uarjptonline.orgresearchgate.net.

Table 1: Effect of Substituents on the Benzothiazole Ring on PARP Inhibition
CompoundSubstituent(s)Target EnzymeIC₅₀ (µM)
Analog AUnsubstitutedPARP10>10
Analog B7-MethylPARP10Micromolar Activity
Analog C6-MethylPARP2Higher Potency
Analog D5,8-DimethoxyPARP10Micromolar Activity

The C-3 position of the triazole ring in the s-Triazolo(3,4-b)benzothiazole scaffold serves as a critical point for structural modification to enhance potency and selectivity. Functionalization at this position can introduce key interactions with the target protein, such as hydrogen bonding, which can anchor the compound in the binding pocket nih.gov.

In the context of PARP inhibition, placing a heteroatom like oxygen, sulfur, or nitrogen at the C-3 position has been shown to be a successful strategy. For instance, compounds with an oxygen or small sulfur groups at C-3 demonstrated selectivity against PARP10 with micromolar activities. A significant breakthrough was achieved by introducing an amino group at this position, which resulted in nanomolar activity against PARP10 and PARP15, with clear selectivity over poly-ARTs like PARP2 and TNKS2 nih.gov.

Further derivatization of these C-3 substituents has also been explored. While extending the thiol and amino groups with longer substituents generally led to a loss of activity, certain modifications could still yield compounds with activity against specific PARPs. The amino group at the C-3 position, especially when combined with specific substitutions on the benzothiazole ring (like 7-methyl or 5,8-dimethoxy), has produced some of the most potent inhibitors of mono-ARTs reported to date nih.gov. For example, a 3-amino derivative with a 5,8-dimethoxy substitution on the benzene ring was identified as the most potent PARP10 inhibitor, with an IC50 of 7.8 nM, and was also the first potent PARP12 inhibitor reported nih.govnih.gov. In contrast, a hydroxy derivative at C-3 showed selectivity towards PARP2, a poly-ART nih.govnih.govoulu.fi.

Table 2: Influence of C-3 Position Modifications on PARP Inhibition
CompoundC-3 SubstituentBenzothiazole Ring SubstituentTarget EnzymeIC₅₀
Analog E-SH5,8-dimethoxyPARP10Loss of activity
Analog F-NH₂7-methylPARP10180 nM
Analog G-NH₂5,8-dimethoxyPARP107.8 nM
Analog H-OH-PARP2Selective Inhibition

The fusion of the triazole and benzothiazole rings to form the s-Triazolo(3,4-b)benzothiazole system creates a rigid, planar scaffold that is crucial for its biological activity. This bridged heterocyclic system acts as a versatile nicotinamide (B372718) mimic, allowing it to compete for the nicotinamide binding pocket of enzymes like PARPs nih.govnih.govoulu.fi. The inherent structure of this fused system is a key determinant of its pharmacophoric properties.

The planarity and rigidity of the tricyclic core are essential for effective binding to the target. Modifications that disrupt this planarity would likely lead to a loss of activity. The s-Triazolo(3,4-b)benzothiazole scaffold itself is a successful example of "scaffold hopping" in drug design, where a known pharmacophore is replaced by a structurally different group that retains the key interaction features.

Quantitative Structure-Activity Relationship (QSAR) Studies

While comprehensive QSAR studies specifically focused on the this compound scaffold are not extensively reported in the available literature, QSAR analyses have been applied to broader classes of 1,2,4-triazole (B32235) and benzothiazole derivatives to understand the relationship between their physicochemical properties and biological activities.

For instance, QSAR studies on substituted 1,2,4-triazole derivatives have been conducted to elucidate the structural requirements for anticancer activity. These studies often employ methods like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to identify crucial moieties and properties for potent biological effects ajrconline.orgnih.gov. Such analyses have highlighted the importance of steric and electrostatic fields in determining the anticancer activity of these compounds nih.gov.

Similarly, QSAR studies on benzothiazole derivatives have been performed to understand their cytotoxicity against various cancer cell lines. These studies often involve the use of density functional theory (DFT) and molecular mechanics (MM+) to establish correlations between structural parameters and biological activity researchgate.net. The insights gained from these broader QSAR studies on the parent heterocyclic systems can provide valuable guidance for the rational design of more potent this compound analogs.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. This analysis provides valuable insights into the specific interactions that govern the biological activity of this compound analogs.

PARPs: Extensive molecular docking studies have been conducted on s-Triazolo(3,4-b)benzothiazole analogs with various PARP enzymes, including PARP2, PARP14, PARP15, and TNKS2 nih.govnih.gov. These studies have confirmed that the tricyclic scaffold acts as a nicotinamide mimic, binding within the nicotinamide binding pocket of these enzymes. The binding mode is stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, co-crystal structures have shown that the triazole nitrogen atoms can form key hydrogen bonds with the backbone of the protein, while the benzothiazole ring engages in hydrophobic interactions with surrounding amino acid residues nih.gov. The substituents at the C-3 position of the triazole ring can form additional hydrogen bonds, which explains their significant impact on potency and selectivity nih.gov.

EGFR: While specific molecular docking studies of this compound with Epidermal Growth Factor Receptor (EGFR) are not prominently featured in the reviewed literature, docking studies of other benzothiazole and triazole derivatives with EGFR have been reported. These studies suggest that the heterocyclic core can fit into the ATP-binding site of the EGFR kinase domain researchgate.netnih.govcyberleninka.ru. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a key feature for EGFR inhibition nih.gov. For fused triazolothiadiazole derivatives, docking studies have shown potential anticancer efficacy through interactions with the EGFR tyrosine kinase receptor protein cyberleninka.ru.

CDK-2: Similar to EGFR, specific docking studies of the this compound scaffold with Cyclin-Dependent Kinase 2 (CDK-2) are limited in the available literature. However, docking studies of other heterocyclic compounds containing triazole or thiazole (B1198619) moieties with CDK-2 have been performed, indicating that these scaffolds can potentially bind to the ATP-binding pocket of CDK-2 acs.org.

The collective findings from SAR, QSAR, and molecular docking studies provide a robust framework for the future design and development of novel this compound analogs with enhanced therapeutic potential.

Identification of Crucial Residues for Ligand Recognition

The binding of this compound analogs to their target enzymes, particularly Poly(ADP-ribose) polymerases (PARPs), is dictated by specific interactions with key amino acid residues within the binding pocket. X-ray co-crystal structures of these analogs in complex with various PARP enzymes have elucidated the precise nature of these interactions.

A pivotal interaction for gaining selectivity, particularly for mono-ARTs (mono-ADP-ribosyltransferases), is the formation of a hydrogen bond between the substituent at the C-3 position of the triazole ring and specific amino acid residues. For instance, the 3-amino derivative of a dimethoxy-substituted analog forms a crucial hydrogen bond with the main chain of Gly560 in PARP15. This interaction is a key determinant for the observed selectivity of 3-amino substituted analogs towards mono-ARTs. nih.gov

The active sites of different PARP family members have distinct features that can be exploited for selective inhibitor design. For example, the majority of mono-ARTs possess an H-Y-Φ active site triad, where Φ represents a hydrophobic amino acid such as isoleucine, leucine, or tyrosine. nih.govacs.org This differs from the active site of poly-ARTs and provides a basis for achieving selectivity. The rational design of this compound analogs takes these differences into account to optimize interactions with specific residues in the target enzyme.

In Silico Screening and Virtual Library Design of this compound Derivatives

The development of potent and selective this compound derivatives has been guided by rational drug design principles, starting from initial screening hits and progressing to highly optimized lead compounds. This process involves a systematic exploration of the chemical space around the core scaffold, which can be considered a form of virtual library design, informed by structural biology and computational analysis.

The design strategy often begins with a lead compound, identified from screening libraries, which is then systematically modified to improve its properties. For the TBT scaffold, a key strategy involved introducing various substituents at the C-3 position to fix the orientation of the compound within the binding pocket and to explore new interactions that could enhance potency and selectivity. nih.gov

A virtual library of analogs can be designed by considering a range of substituents at key positions. For the this compound scaffold, modifications have been explored at both the C-3 position of the triazole ring and on the benzothiazole ring system.

Table 1: Structure-Activity Relationship of C-3 Substituted Analogs

Compound IDC-3 SubstituentTarget Enzyme(s)Activity
26-SH (Thiol)PARP2Loss of activity
28-SCH3 (Thiomethyl)PARP2Modest selectivity (IC50 = 8.4 µM)
27-NH2 (Amino)PARP10, PARP15Improved potency (IC50 ranging from 120 to 300 nM)
21-NH2 (Amino)PARP10, PARP15Nanomolar activity (IC50 = 180 nM for PARP10, 300 nM for PARP15)

The data in Table 1 clearly demonstrates the significant impact of the C-3 substituent on the activity and selectivity of these compounds. The presence of a thiol group in compound 26 led to a loss of activity, while a small alkylation to a thiomethyl group in compound 28 recovered some activity. nih.gov Most notably, the introduction of an amino group at the C-3 position, as seen in compounds 21 and 27, proved to be particularly beneficial for achieving high potency against mono-ARTs like PARP10 and PARP15. nih.govacs.org

Further in silico design has involved extending the thiol and amino groups with longer substituents. However, these modifications generally resulted in a loss of activity, suggesting that a small, appropriately positioned group at C-3 is optimal for potent inhibition. nih.gov This iterative process of design, synthesis, and testing, guided by structural insights, is a hallmark of modern drug discovery and has been effectively applied to the optimization of this compound derivatives.

Pharmacological and Biological Spectrum of S Triazolo 3,4 B Benzothiazole 3 Thiol Derivatives

Anticancer and Antitumor Activities

Derivatives of s-triazolo(3,4-b)benzothiazole-3-thiol have demonstrated significant potential as anticancer agents through various mechanisms of action. Their efficacy has been evaluated against several human cancer cell lines, revealing a broad spectrum of activity.

A number of studies have reported the cytotoxic effects of this compound derivatives against a range of cancer cell lines. For instance, certain triazolothiadiazine derivatives, which share a similar structural framework, have shown significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines, including Hep3B. One particular derivative, compound 7b, was identified as a potent anticancer agent against liver cancer cells with IC50 values in the range of 0.2–1 µM across a panel of HCC cell lines. mdpi.com

Furthermore, novel chalcone (B49325) derivatives incorporating a tetrahydro- connectjournals.comnih.govmdpi.comtriazolo[3,4-a]isoquinoline moiety, a related heterocyclic system, have been synthesized and evaluated for their cytotoxic effects. These compounds exhibited a range of activities from strong to moderate against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. nih.gov Specifically, breast cancer cell lines showed higher sensitivity to some of these derivatives, with IC50 values significantly lower than the positive control, 5-fluorouracil. nih.gov

Similarly, other studies on related triazole and benzothiazole (B30560) derivatives have demonstrated notable cytotoxic activity. For example, a series of 1,2,3-triazole derivatives showed activity against the MDA-MB-231 breast cancer cell line. mdpi.com Thiazole (B1198619) derivatives have also been reported to exhibit considerable antiproliferative activity against both MCF-7 and MDA-MB-231 cell lines. researchgate.net

Interactive Data Table: Cytotoxicity of this compound and Related Derivatives

Compound TypeCell LineIC50 (µM)Reference
Triazolothiadiazine Derivative (7b)Hep3B (and other HCC lines)0.2–1 mdpi.com
Tetrahydro- connectjournals.comnih.govmdpi.comtriazolo[3,4-a]isoquinoline Chalcone (Compound 8)MCF-727.15 (µg/ml) nih.gov
Tetrahydro- connectjournals.comnih.govmdpi.comtriazolo[3,4-a]isoquinoline Chalcone (Compound 5)MCF-750.05 (µg/ml) nih.gov
1,2,3-Triazole Derivative (M3)MDA-MB-2312.429 mdpi.com
1,3-Thiazole Derivative (Compound 4)MCF-75.73 researchgate.net
1,3-Thiazole Derivative (Compound 4)MDA-MB-23112.15 researchgate.net

Kinase enzymes are crucial regulators of cell signaling pathways and are often dysregulated in cancer. Derivatives of s-triazolo(3,4-b)benzothiazole have been investigated as inhibitors of these enzymes. For instance, certain sulfathiazole-triazolo-chalcone hybrids have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.net Two such compounds, 11h and 11j, displayed enhanced potency against EGFR with IC50 values of 0.085 and 0.108 µM, respectively. researchgate.net

While direct evidence for the inhibition of Cyclin-Dependent Kinase 2 (CDK-2) by this compound derivatives is limited in the available literature, related heterocyclic compounds have shown promise. For example, a series of pyrazolo[3,4-d]pyrimidine analogs were designed and evaluated as CDK-2 inhibitors, with one compound showing a potent inhibitory activity with an IC50 value of 0.21 µM. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic compounds, including triazole derivatives, represents a promising scaffold for the development of CDK-2 inhibitors.

Poly-ADP-ribose polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. The connectjournals.comnih.govmdpi.comtriazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a novel inhibitor that competes with nicotinamide (B372718) in the binding pocket of human PARP enzymes. mdpi.com

Based on the substitution pattern on the TBT core, selective and potent inhibitors have been developed. For example, 3-amino derivatives have been identified as nanomolar inhibitors of several mono-ART PARPs, including PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15. mdpi.com One such derivative, compound 27, is the most potent PARP10 inhibitor reported to date, with an IC50 of 7.8 nM. mdpi.com In contrast, a hydroxy derivative has been shown to selectively inhibit the poly-ART PARP2. mdpi.com This demonstrates that the TBT scaffold can be modified to achieve selectivity for different PARP family members. mdpi.com

Interactive Data Table: PARP Inhibition by connectjournals.comnih.govmdpi.comTriazolo[3,4-b]benzothiazole Derivatives

CompoundTarget PARPIC50 (nM)Reference
Compound 27 (3-amino derivative)PARP107.8 mdpi.com
Compound 27 (3-amino derivative)PARP7, PARP11, PARP12, PARP14, PARP15Low nanomolar mdpi.com
Hydroxy derivative 16PARP2Selective inhibition mdpi.com

Inducing apoptosis (programmed cell death) and modulating the cell cycle are key mechanisms by which anticancer agents exert their effects. Studies on related triazole-containing heterocyclic compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells.

For example, novel tetrahydro- connectjournals.comnih.govmdpi.comtriazolo[3,4-a]isoquinoline chalcones were found to induce G1 cell cycle arrest and stimulate apoptosis in MCF-7 cells. nih.gov These compounds were also shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Another study on sulfathiazole-triazolo-chalcone hybrids demonstrated that a lead compound induced cell cycle arrest at the S phase and a significant increase in apoptosis in MCF-7 cells. researchgate.net

The anticancer activity of this compound derivatives can also be attributed to their ability to modulate gene expression in critical cancer pathways. As mentioned previously, some related chalcone derivatives have been shown to upregulate the expression of pro-apoptotic genes such as BAX and TP53 (which codes for the p53 protein), and downregulate the anti-apoptotic gene BCL2. nih.gov Furthermore, these compounds were also found to downregulate the expression of MMP1 and CDK4, genes involved in metastasis and cell cycle progression, respectively. nih.gov The ability of these compounds to modulate the expression of such key genes underscores their potential as multi-targeted anticancer agents.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound and related compounds have been investigated for their antimicrobial and antifungal activities. The triazole and benzothiazole moieties are present in many existing antimicrobial and antifungal drugs, making this class of compounds a promising area for new drug discovery.

A study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives reported their in-vitro antibacterial and antifungal activities. connectjournals.com Compounds with electron-withdrawing halo groups showed good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com The minimum inhibitory concentration (MIC) values were determined for various bacterial and fungal strains. For example, one compound displayed an MIC of 16 µg/ml against Staphylococcus aureus and 20 µg/ml against Bacillus subtilis. connectjournals.com Another derivative showed an MIC of 25 µg/ml against Escherichia coli and 31 µg/ml against Salmonella typhi. connectjournals.com

In terms of antifungal activity, one of the synthesized compounds exhibited good efficacy against Candida albicans and Aspergillus niger, with MIC values of 24 µg/ml and 32 µg/ml, respectively. connectjournals.com Other studies on 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives also reported potent antibacterial and antifungal activities, with some compounds showing higher potency than the reference drugs ampicillin (B1664943), streptomycin (B1217042), ketoconazole (B1673606), and bifonazole (B1667052). nih.gov

Interactive Data Table: Antimicrobial and Antifungal Activity of this compound and Related Derivatives (MIC in µg/ml)

Compound TypeOrganismMIC (µg/ml)Reference
4-amino-1,2,4-triazole-3-thiol derivative (4c)Staphylococcus aureus16 connectjournals.com
4-amino-1,2,4-triazole-3-thiol derivative (4c)Bacillus subtilis20 connectjournals.com
4-amino-1,2,4-triazole-3-thiol derivative (4e)Escherichia coli25 connectjournals.com
4-amino-1,2,4-triazole-3-thiol derivative (4e)Salmonella typhi31 connectjournals.com
4-amino-1,2,4-triazole-3-thiol derivative (4e)Candida albicans24 connectjournals.com
4-amino-1,2,4-triazole-3-thiol derivative (4e)Aspergillus niger32 connectjournals.com
3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative (Compound 19)Bacillus cereus5 nih.gov
3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative (Compound 6)Salmonella Typhimurium5 nih.gov
3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative (Compound 3)Listeria monocytogenes5 nih.gov

Antibacterial Activity Spectrum

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The structural modifications on the triazole-benzothiazole scaffold play a crucial role in determining the potency and spectrum of their antibacterial effects.

Research has shown that certain derivatives exhibit significant minimum inhibitory concentrations (MIC) against various bacterial strains. For instance, some compounds have shown good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi. connectjournals.com The presence of specific substituents, such as electron-withdrawing halo groups or electron-releasing hydroxyl groups on the aromatic rings of these derivatives, has been found to influence their antibacterial potency. connectjournals.com For example, one study reported that a derivative with a para-hydroxyl group showed an MIC of 16 µg/ml against S. aureus and 20 µg/ml against B. subtilis. connectjournals.com In contrast, derivatives with halo groups also exhibited good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com

The combination of the triazole and benzothiazole moieties is considered essential for their antibacterial action. nih.gov Studies on related fused heterocyclic systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have also reported potent antibacterial activity, often exceeding that of standard antibiotics like ampicillin and streptomycin against the tested strains. nih.govresearchgate.netmdpi.com

Table 1: Antibacterial Activity of this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound Derivative Bacterial Strain MIC (µg/ml) Reference
Derivative with p-hydroxyl group Staphylococcus aureus 16 connectjournals.com
Derivative with p-hydroxyl group Bacillus subtilis 20 connectjournals.com
Derivative 4e Escherichia coli 25 connectjournals.com
Derivative 4e Salmonella typhi 31 connectjournals.com

Antifungal Activity against Specific Fungal Strains (e.g., Aspergillus)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. These compounds have shown efficacy against various fungal pathogens, including species of Aspergillus and Candida.

For example, a synthesized derivative demonstrated an MIC value of 32 µg/ml against Aspergillus niger. connectjournals.com The same compound also exhibited activity against Candida albicans with an MIC of 24 µg/ml. connectjournals.com The antifungal activity is also structure-dependent, with certain substituents enhancing the potency. The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in many existing antifungal drugs, which supports the investigation into these derivatives for novel antifungal agents. nih.gov

Research on structurally similar 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has shown their antifungal activity to be significantly higher than reference drugs like ketoconazole and bifonazole in some cases. nih.govresearchgate.net This highlights the potential of the fused triazolo-thiadiazole/thiazole scaffold in developing new and effective antifungal treatments. nih.govresearchgate.net

Table 2: Antifungal Activity of this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound Derivative Fungal Strain MIC (µg/ml) Reference
Derivative 4e Candida albicans 24 connectjournals.com
Derivative 4e Aspergillus niger 32 connectjournals.com

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are a subject of ongoing investigation. However, molecular docking studies have provided insights into their potential modes of action.

For antibacterial activity, it is proposed that these compounds may target essential bacterial enzymes. Docking studies on related triazolo-thiadiazole derivatives have suggested that E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, could be a potential target. nih.govresearchgate.net Inhibition of this enzyme would disrupt bacterial cell wall formation, leading to cell death.

In the context of antifungal action, the likely mechanism involves the inhibition of fungal-specific enzymes. nih.govresearchgate.net Molecular docking studies have indicated a probable involvement of CYP51 (lanosterol 14α-demethylase), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net By inhibiting CYP51, these compounds can disrupt membrane integrity and inhibit fungal growth, a mechanism shared by many azole-based antifungal drugs. nih.govresearchgate.net

Anti-Inflammatory Properties

Beyond their antimicrobial effects, derivatives of the s-Triazolo(3,4-b)benzothiazole scaffold have demonstrated significant anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit key inflammatory mediators and have shown efficacy in in vivo models of inflammation.

Inhibition of Inflammatory Mediators (e.g., COX enzymes)

A key mechanism underlying the anti-inflammatory activity of these derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Studies on 1,2,4-triazole derivatives have shown that some compounds can inhibit both COX-1 and COX-2, while others exhibit selectivity towards COX-2. nih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net For example, a series of thiazolo[3,2-b]-1,2,4-triazoles, structurally related to the core compound, were found to be selective COX-2 inhibitors. nih.gov

In Vivo Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of this compound derivatives has been confirmed in preclinical in vivo models. The carrageenan-induced paw edema model in rats is a widely used and standard method for evaluating acute anti-inflammatory activity.

In this model, the injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The administration of active anti-inflammatory compounds reduces the swelling. Several studies on related triazole and thiadiazole derivatives have demonstrated a significant reduction in paw edema volume after treatment. researchgate.netresearchgate.netnih.gov For instance, some synthesized compounds have shown anti-inflammatory activity comparable to or even greater than that of standard drugs like indomethacin (B1671933) and ibuprofen (B1674241) at certain time points. researchgate.netnih.govnih.gov The percentage of inhibition of edema is a key parameter measured, with some derivatives showing over 60% inhibition after a few hours. researchgate.net

Table 3: In Vivo Anti-inflammatory Activity of Related Triazole Derivatives in Carrageenan-Induced Paw Edema Model This table is interactive and can be sorted by clicking on the column headers.

Compound/Drug Time (hours) Inhibition of Edema (%) Reference
Compound 13 3 62.00 researchgate.net
Compound 13 5 52.00 researchgate.net
Indomethacin 3 67.00 researchgate.net
Indomethacin 5 62.00 researchgate.net
Compound 1 4 96.31 nih.govnih.gov
Compound 3 4 99.69 nih.govnih.gov
Indomethacin 4 57.66 nih.govnih.gov

Reduced Ulcerogenic Effects of Derivatives

A significant drawback of many conventional non-steroidal anti-inflammatory drugs (NSAIDs) is their tendency to cause gastrointestinal ulceration, primarily due to the inhibition of the gastroprotective functions of COX-1. A noteworthy advantage of some this compound derivatives is their reduced ulcerogenic potential.

Research has indicated that certain modifications to the core structure can lead to a significantly lower risk of ulcers compared to standard drugs like indomethacin and naproxen. nih.gov This improved gastric safety profile is often attributed to the substitution of a free carboxylic acid group, which is common in many NSAIDs and contributes to their ulcerogenic effects, with the triazole-based heterocyclic ring. nih.gov This suggests that these derivatives could represent a safer alternative for the management of inflammatory conditions.

Antiviral Activities

The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents. Derivatives of the this compound scaffold have been identified as a promising class of compounds with significant antiviral potential, particularly against influenza viruses.

Inhibition of Viral Replication (e.g., Influenza A)

Research has demonstrated that derivatives of this heterocyclic system can effectively inhibit the replication of influenza A viruses. A study involving in vitro testing against the influenza A/Puerto Rico/8/34 (H1N1) virus identified several promising compounds. nih.gov Among twenty derivatives tested, ten showed a selectivity index (SI) of 10 or higher, indicating a favorable balance between antiviral activity and cytotoxicity. nih.govdntb.gov.ua One particular derivative, 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol, exhibited an exceptionally high selectivity index greater than 300, highlighting its potent and selective anti-influenza activity. nih.govdntb.gov.ua

The mechanism of action for these compounds is believed to involve the targeting of key viral components. For instance, some benzo[d]thiazole derivatives have been shown to inhibit Heat shock protein 90 (Hsp90), a host cell protein that is crucial for the life cycle of the influenza virus. nih.gov By inhibiting Hsp90, these compounds disrupt viral protein folding and assembly, thereby impeding viral replication. nih.gov

Below is a data table summarizing the in vitro anti-influenza A virus activity of selected triazole derivatives.

Target Validation in Antiviral Research

A crucial aspect of developing new antiviral drugs is the identification and validation of their molecular targets. For derivatives of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action. These computational studies have suggested that the M2 proton channel of the influenza A virus is a preferred target for these ligands. nih.govdntb.gov.uaresearchgate.net The M2 protein is a vital ion channel for the virus, and its inhibition can effectively halt viral replication.

Protein-ligand interaction modeling has further revealed that the aliphatic moieties of these derivatives could negatively regulate the activity of the target protein. dntb.gov.uaresearchgate.net In addition to the M2 protein, some derivatives have also been evaluated for their ability to inhibit the neuraminidase enzyme, another critical target for anti-influenza drugs. nih.gov The validation of these targets through both in silico and in vitro studies provides a strong foundation for the rational design of more potent and selective antiviral agents based on the s-Triazolo(3,4-b)benzothiazole scaffold. Furthermore, the host cell's Heat shock protein 90 (Hsp90) has been identified as a relevant target, as its inhibition by benzo[d]thiazole derivatives shows a clear correlation with their antiviral effects. nih.gov

Other Emerging Biological Activities

Beyond their antiviral properties, derivatives of this compound have demonstrated a wide range of other biological activities, indicating their potential as versatile therapeutic agents.

Antioxidant Effects

Several novel bis( dntb.gov.uaeurekaselect.comnih.govtriazolo[3,4-b] nih.goveurekaselect.comnih.govthiadiazoles) and bis( dntb.gov.uaeurekaselect.comnih.govtriazolo[3,4-b] nih.goveurekaselect.comnih.govthiadiazines) have been synthesized and evaluated for their antioxidant properties. arkat-usa.org Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, researchers have found that these newly synthesized compounds exhibit noteworthy antioxidant characteristics. arkat-usa.orgresearchgate.net Antioxidants play a crucial role in protecting cells from damage caused by free radicals, which are implicated in a variety of diseases. The promising antioxidant activity of these derivatives suggests their potential therapeutic application in conditions associated with oxidative stress. arkat-usa.org

Anticonvulsant Activity

The s-Triazolo(3,4-b)benzothiazole core has been explored for its potential in developing new anticonvulsant drugs. A series of 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles demonstrated good anticonvulsant activity in the Maximal Electroshock (MES) test. nih.gov Among the tested compounds, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole was identified as the most potent, with a median effective dose (ED50) of 8.0 mg/kg and a protective index (PI) of 15.0, indicating a better safety profile than the marketed drugs carbamazepine (B1668303) and phenytoin. nih.gov

Further studies on a derivative, 4-(6-phenyl-7H- dntb.gov.uaeurekaselect.comnih.govtriazolo[3,4-b] nih.goveurekaselect.comnih.govthiadiazin-3-yl)-aniline, showed pronounced antiepileptic activity in various experimental seizure models, including those induced by pentylenetetrazole (PTZ), isoniazid, and bicuculline. biomedpharmajournal.org The broad-spectrum activity of these compounds suggests they may act through multiple mechanisms, potentially including the inhibition of voltage-gated ion channels and enhancement of GABAergic activity. nih.gov

The table below presents the anticonvulsant activity of a notable derivative.

Acetylcholinesterase Inhibition

Derivatives of the related 3-aralkyl-6-(substituted-quinolinyl) dntb.gov.uaeurekaselect.comnih.govtriazolo[3,4-b] nih.goveurekaselect.comnih.govthiadiazole scaffold have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE). nih.gov This enzyme is a key target in the management of Alzheimer's disease. The study found that four of the synthesized triazolothiadiazoles exhibited excellent acetylcholinesterase inhibition activities when compared to a reference inhibitor. nih.gov This finding suggests that the triazolothiadiazole nucleus, which is structurally related to the s-Triazolo(3,4-b)benzothiazole core, is a promising framework for the development of new AChE inhibitors.

Advanced Computational and Theoretical Chemistry Studies on S Triazolo 3,4 B Benzothiazole 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of s-Triazolo(3,4-b)benzothiazole-3-thiol.

The electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals, is crucial for predicting its reactivity and intermolecular interactions. Theoretical investigations on related benzothiazole (B30560) and triazole derivatives have utilized DFT methods, such as B3LYP with a 6-31G+(d,p) basis set, to analyze these properties. scirp.org

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For analogous compounds, the HOMO is often localized on the electron-rich portions of the molecule, such as the thiol group and the fused ring system, while the LUMO is distributed across the aromatic rings. scirp.org

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In similar heterocyclic systems, the electronegative nitrogen and sulfur atoms typically represent the regions of negative potential, while the hydrogen atoms are associated with positive potential. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Benzothiazole Derivative

ParameterValueReference
HOMO Energy-0.26751 eV nih.gov
LUMO Energy-0.18094 eV nih.gov
Energy Gap (ΔE)-0.08657 eV nih.gov

Note: The data presented is for a representative benzothiazole derivative and serves as an illustrative example.

Theoretical calculations are highly effective in predicting and interpreting the vibrational spectra (FT-IR and Raman) of complex molecules. By computing the harmonic vibrational frequencies using DFT methods, a detailed assignment of the observed experimental bands can be achieved. nih.gov For triazole and benzotriazole (B28993) derivatives, the B3LYP method with the 6-311++G** basis set has shown excellent agreement between theoretical and experimental spectra. nih.govresearchgate.net

The theoretical vibrational analysis allows for a rigorous normal coordinate analysis and the determination of the potential energy distribution (PED), which clarifies the contribution of different internal coordinates to each vibrational mode. nih.gov This approach has been successful in resolving ambiguities in the vibrational assignments of related heterocyclic systems. nih.gov Characteristic "marker bands" for the triazole ring have also been identified through such computational studies. nih.gov For this compound, one would expect to see characteristic vibrational modes associated with the C=N stretching of the triazole ring, the C-S stretching of the thiazole (B1198619) and thiol groups, and various aromatic C-H and C=C vibrations. nih.gov

Table 2: Predicted Vibrational Frequencies for a Benzothiazole Derivative

Vibrational ModePredicted Wavenumber (cm⁻¹)Reference
C-H aromatic stretching3068 nih.gov
C-H aliphatic stretching2956 nih.gov
C=N of benzothiazole1668 nih.gov
C=N of oxadiazole1591 nih.gov
C-S stretching746 nih.gov

Note: The data presented is for a 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivative and is for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins. For this compound and its derivatives, MD simulations can provide valuable insights into the stability of ligand-protein complexes and the nature of the binding interactions.

In studies of related benzothiazole-thiazole hybrids as p56lck inhibitors, MD simulations were performed to understand the structural requirements for enzyme inhibition. biointerfaceresearch.com These simulations typically involve minimizing the 3D structure of the ligand-protein complex, followed by heating, equilibration, and a production run to simulate the system's behavior over time. biointerfaceresearch.com Analysis of the MD trajectories can reveal key information about the stability of the complex, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of hydrogen bonds. nih.gov Such studies have been instrumental in identifying competitive inhibitors and understanding their binding modes within the ATP binding site of protein kinases. biointerfaceresearch.com For this compound, MD simulations could be employed to investigate its potential as an inhibitor for various enzymes, providing a dynamic view of its interactions with the target's active site.

ADME Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. For this compound and its analogs, various computational models can be used to predict these properties.

Studies on the broader nih.govresearchgate.netbiointerfaceresearch.comtriazolo[3,4-b]benzothiazole (TBT) scaffold have demonstrated favorable ADME properties, suggesting the potential for this class of compounds in drug development. biorxiv.orgnih.govnih.gov In silico predictions for related benzothiazole derivatives often involve assessing compliance with Lipinski's rule of five and Veber's rule, which are indicators of good oral bioavailability. nih.gov Computational tools can also predict parameters such as aqueous solubility, intestinal absorption, and potential inhibition of cytochrome P450 enzymes. mdpi.com For instance, in a study of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives, in silico ADME predictions showed that most compounds had over 70% absorption and complied with Lipinski's rule. nih.gov These predictions, when combined with experimental data, provide a comprehensive understanding of a compound's pharmacokinetic profile.

Table 3: Illustrative In Silico ADME Predictions for Benzothiazole Derivatives

PropertyPredicted Value/ComplianceReference
Lipinski's Rule of FiveCompliant nih.gov
Veber's RuleCompliant nih.gov
Human Intestinal Absorption>70% nih.gov
Caco-2 PermeabilityHigh mdpi.com
CYP3A4 InhibitionNon-inhibitor mdpi.com

Note: The data presented is based on studies of various benzothiazole derivatives and serves as an illustrative example.

Future Perspectives and Research Directions

Development of Highly Selective and Potent s-Triazolo(3,4-b)benzothiazole-3-thiol Analogs

The future development of this compound as a therapeutic scaffold hinges on the strategic design of analogs with high potency and selectivity for specific biological targets. Research has demonstrated that modifications at the C-3 and other positions of the nih.govnih.govasmepress.comtriazolo[3,4-b]benzothiazole (TBT) core can dramatically influence inhibitory activity and selectivity. nih.govnih.gov

For instance, substituting the 3-thiol group with a 3-amino group has been shown to be particularly effective for enhancing potency against certain enzymes. nih.govnih.gov One notable analog, a 3-amino derivative known as compound 27 (OUL232) , has emerged as the most potent inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) reported to date, with an IC50 value of 7.8 nM. nih.gov This compound also shows significant activity against other mono-ADP-ribosyltransferases (mono-ARTs) like PARP7, PARP11, PARP12, and PARP15. nih.gov

Conversely, modifications can steer selectivity towards different enzyme subtypes. A 7-hydroxy derivative, 16 (OUL245) , was identified as a potent and specific inhibitor of PARP2, a poly-ART, with 13-fold selectivity over the closely related PARP1. nih.gov In contrast, the presence of a 3-thiol group on a dimethoxy-substituted analog resulted in a loss of activity, while a 3-thiomethyl group restored modest selectivity for PARP2. nih.gov

These findings underscore a clear research trajectory: the continued synthesis and screening of novel analogs with diverse substitutions on the TBT scaffold. The goal is to build a comprehensive structure-activity relationship (SAR) map that guides the rational design of derivatives tailored to inhibit specific enzymes with nanomolar efficacy, thereby minimizing off-target effects and enhancing the therapeutic window.

Inhibitory Activity of Selected s-Triazolo(3,4-b)benzothiazole Analogs Against PARP Enzymes
CompoundKey Structural FeatureTarget EnzymeIC50 (nM)Selectivity Profile
27 (OUL232)3-Amino, 5,8-dimethoxyPARP107.8Highly potent inhibitor of multiple mono-ARTs (PARP7, PARP11, PARP12, PARP14, PARP15). nih.gov
16 (OUL245)7-HydroxyPARP244Selective for poly-ARTs, with 13-fold selectivity for PARP2 over PARP1. nih.gov
21 (OUL243)3-Amino, 7-methylPARP10180Nanomolar activity against PARP10 and PARP15 with selectivity for mono-ARTs. nih.gov
283-Thiomethyl, 5,8-dimethoxyPARP28400Modest selectivity for PARP2. nih.gov

Exploration of Novel Therapeutic Targets and Disease Applications

A significant future direction for this compound derivatives is the expansion of their therapeutic applications by identifying and validating novel enzyme targets. The discovery of potent TBT-based inhibitors of the PARP enzyme family has opened a major avenue for cancer therapy. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy, particularly for cancers with deficiencies in other repair pathways, such as those with BRCA mutations. nih.gov

The ability of TBT analogs to selectively target understudied mono-ARTs like PARP10, PARP12, and PARP15 is particularly noteworthy. nih.gov These enzymes are implicated in various cellular processes and diseases, including lymphoma, myeloma, and hepatocellular carcinoma, making them compelling new targets for drug development. nih.gov The development of the first-ever potent PARP12 inhibitor from the TBT scaffold highlights the potential of this chemical class to serve as valuable tool compounds for elucidating the biology of these enzymes and validating them as therapeutic targets. nih.gov

Beyond oncology, the inherent structural motifs of triazole and benzothiazole (B30560) rings are known to confer a wide range of biological activities. rsc.orgresearchgate.net Future research should explore the potential of this compound derivatives against other therapeutic targets. Related triazolo-thiadiazole structures have shown promising antimicrobial and antifungal activities, suggesting that screening TBT libraries against bacterial and fungal pathogens could uncover new anti-infective agents. rsc.orgresearchgate.net Furthermore, there is potential for applications in treating neurodegenerative diseases, an area where PARP inhibitors are also being explored. nih.gov

Advancements in Synthetic Methodologies for Sustainable Production

As the therapeutic potential of this compound derivatives becomes more established, the development of efficient, cost-effective, and environmentally sustainable synthetic methods is crucial for their future production. Traditional organic synthesis often relies on lengthy reaction times, harsh conditions, and the use of hazardous solvents.

Future research will focus on green chemistry approaches to mitigate these issues. Microwave-assisted synthesis has emerged as a powerful technique for the production of triazole-containing heterocycles. researchgate.net This method can dramatically reduce reaction times from many hours to mere minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net The synthesis of related triazolothiadiazine derivatives has successfully utilized microwave irradiation, demonstrating the applicability of this technology to similar scaffolds.

Furthermore, the development and application of novel, reusable catalysts represent another key area of advancement. For example, a sustainable and magnetically separable copper nanocomposite (Cu@PANI@Fe3O4) has been reported for the efficient synthesis of triazolo quinoline (B57606) derivatives. asmepress.com Such catalysts can be easily recovered and reused for multiple cycles, reducing waste and production costs. asmepress.com Exploring ultrasound-assisted synthesis and solvent-free "grindstone" chemistry are other promising green methodologies that could be adapted for the large-scale, sustainable production of this compound and its analogs. frontiersin.orgnih.gov

Combination Therapies Involving this compound Derivatives

A pivotal direction for maximizing the clinical impact of this compound derivatives, particularly those targeting the PARP enzyme family, is through their use in combination therapies. The mechanism of PARP inhibition lends itself to a powerful therapeutic concept known as synthetic lethality. nih.govnih.gov This occurs when the inhibition of PARP, which repairs DNA single-strand breaks, is combined with a pre-existing defect in the repair of DNA double-strand breaks (DSBs), as found in cancers with BRCA1 or BRCA2 mutations. nih.govnih.gov The accumulation of unrepaired DNA damage leads to selective death of the cancer cells. nih.gov

Future preclinical and clinical studies should therefore focus on combining potent TBT-based PARP inhibitors with other treatments. Key strategies include:

Combination with DNA-damaging agents : Standard chemotherapies (e.g., carboplatin, cisplatin) and radiotherapy work by inducing significant DNA damage. nih.govfrontiersin.org Combining these treatments with a PARP inhibitor can prevent cancer cells from repairing this damage, thereby enhancing the cytotoxic effect. frontiersin.orgnih.gov

Combination with other targeted therapies : Research has shown that combining PARP inhibitors with inhibitors of other DNA damage response (DDR) proteins, such as ATR inhibitors, can have a synergistic effect, even in tumors without BRCA mutations. nih.govnih.gov This approach aims to create a "chemical BRCAness" by inducing a homologous recombination-deficient state in the tumor, thus sensitizing it to PARP inhibition. ascopubs.org

Combination with immunotherapy : Emerging evidence suggests that PARP inhibitors may enhance the effectiveness of immune checkpoint inhibitors by increasing genomic instability in tumor cells, which can stimulate an anti-tumor immune response.

Investigating these combinations in preclinical models will be essential to identify the most synergistic and tolerable regimens for future clinical trials.

Translation from Preclinical to Clinical Development

The successful translation of promising this compound derivatives from preclinical research to clinical application is the ultimate goal. This transition requires a rigorous evaluation of their pharmacokinetic and pharmacodynamic properties. Encouragingly, lead compounds based on the TBT scaffold have demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in initial studies. nih.gov

Key findings show that these compounds can enter cells and engage with their intended targets. nih.govnih.gov Furthermore, the core scaffold does not appear to possess inherent cell toxicity. nih.govnih.gov Favorable in vitro ADME studies have indicated good stability in human plasma and resistance to first-pass metabolism by human microsomes, which are positive indicators for clinical potential. nih.gov

However, the path to clinical trials involves comprehensive preclinical development. researchgate.netpitt.edu Future research must focus on:

Detailed Pharmacokinetic Profiling : In vivo studies in animal models are necessary to fully characterize the ADME profile, determine bioavailability, and establish optimal dosing schedules. pitt.edunih.gov

In Vivo Efficacy Studies : The anti-tumor activity of lead compounds and combination therapies must be validated in relevant animal models of human cancer. pitt.edu

Formal Toxicology Studies : Rigorous toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions are required to identify any potential liabilities before human trials can begin. researchgate.net

The favorable preliminary data for the TBT scaffold provide a strong foundation for these crucial next steps, suggesting that with continued research, these compounds have the potential to be developed into novel, effective therapies for a range of diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for s-Triazolo[3,4-b]benzothiazole-3-thiol derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiol precursors react with α-chloroacetone or α-chloroacetonitrile under reflux in acetic acid, catalyzed by heteropolyacids (HPAs) to form fused triazolo-thiadiazoles . Sodium hydride in toluene is also used to activate intermediates, followed by hydrazine treatment to generate pyrazole-triazole hybrids . Key steps include purification via recrystallization and characterization using ¹H NMR and IR spectroscopy .

Q. How are these compounds characterized for purity and structural confirmation?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR confirms proton environments (e.g., aromatic protons at δ=7.29–7.37 ppm for benzyl substituents) . IR identifies functional groups (e.g., S-H stretches at ~2500 cm⁻¹) .
  • Chromatography : HPLC (C18 columns, methanol/water mobile phases) assesses purity (>95% required for pharmacological studies) .
  • Elemental Analysis : Quantitative C, H, N, S analysis validates stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazolo-thiadiazoles?

  • Methodological Answer :

  • Catalysts : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance cyclocondensation efficiency, achieving yields >85% .
  • Solvent and Temperature : Refluxing acetic acid promotes ring closure, while DMSO accelerates tautomerization but may reduce selectivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on phenyl rings stabilize intermediates, reducing side reactions .

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and MIC thresholds (e.g., ≤25 µg/mL for antifungal activity) to minimize variability .
  • Substituent Analysis : Compare bioactivity trends; e.g., 6-pyridyl derivatives show higher cytotoxicity (IC₅₀ = 8.2 µM) than 6-phenyl analogs (IC₅₀ = 32 µM) .
  • Molecular Docking : Validate mechanisms by docking to conserved targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .

Q. How does keto-enol tautomerism influence the biological activity of triazolo-thiadiazoles?

  • Methodological Answer :

  • Structural Characterization : X-ray crystallography (lacking in most studies) is critical to confirm tautomeric forms. For example, enol forms dominate in polar solvents (DMSO), altering hydrogen-bonding interactions with enzymes .
  • Activity Correlation : Keto tautomers may exhibit stronger antifungal activity due to improved membrane permeability, as seen in analogs with logP >3.2 .

Q. What experimental strategies are effective for establishing structure-activity relationships (SAR) in this class?

  • Methodological Answer :

  • Systematic Substitution : Introduce substituents at positions 3 and 6 (e.g., -CH₃, -OCH₃, halogens) and evaluate bioactivity. For example, 6-chloro derivatives show enhanced anti-mycobacterial activity (MIC = 6.25 µg/mL) .
  • Computational Modeling : Combine DFT (e.g., HOMO-LUMO gaps) with molecular dynamics to predict binding affinities .
  • In Vitro Screening : Prioritize compounds with low cytotoxicity (e.g., CC₅₀ >100 µM in HEK-293 cells) for further in vivo testing .

Q. What role do computational methods play in predicting the bioactivity of s-triazolo derivatives?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes to targets like EGFR (PDB:1M17) or CYP51 (PDB:3LD6). For example, docking scores <−8.0 kcal/mol correlate with antifungal activity .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., bioavailability >30%) and reduce hepatotoxicity risks .
  • Quantum Chemical Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Data Contradiction Analysis

  • Example : Discrepancies in anticancer activity between studies may arise from:
    • Assay Conditions : Viability assays (MTT vs. SRB) yield different IC₅₀ values .
    • Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) vs. HeLa (cervical cancer) respond differently to triazolo-thiadiazoles .
    • Solution : Cross-validate using orthogonal assays (e.g., apoptosis markers like caspase-3) and replicate in ≥3 independent experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.